molecular formula C16H15ClN2O B2436049 3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320376-43-8

3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one

Cat. No.: B2436049
CAS No.: 2320376-43-8
M. Wt: 286.76
InChI Key: CJIFOZVKXLWKGJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the muscarinic acetylcholine receptor system. This compound features a pyrrolo[3,4-b]pyridin-5-one core structure, which is an aza-analogue of the biologically relevant isoindolin-1-one and is recognized as a privileged scaffold in drug discovery . Scientific investigations into structurally related analogs have identified this chemotype as a potent allosteric modulator of the M4 muscarinic acetylcholine receptor (M4R) . Targeting M4R is a prominent therapeutic strategy for various nervous system and psychiatric disorders, including schizophrenia, cognitive deficits, and other neurological conditions . The mechanism of action for this class of compounds involves binding to an allosteric site on the M4 receptor, thereby modulating the receptor's response to its natural neurotransmitter. This allosteric modulation offers potential for greater selectivity and fewer side effects compared to orthosteric ligands, making it a valuable tool for probing receptor function and signaling pathways . The compound has a molecular formula of C16H15ClN2O and a molecular weight of 286.756 g/mol . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-14-5-1-3-12(9-14)6-7-16(20)19-10-13-4-2-8-18-15(13)11-19/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIFOZVKXLWKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCC3=CC(=CC=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Assembly: The final step could involve coupling the pyrrolopyridine core with the chlorophenyl group under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one: can be compared with other pyrrolopyridine derivatives or chlorophenyl-containing compounds.

    Pyrrolopyridine Derivatives: These compounds share the pyrrolopyridine core and might exhibit similar biological activities.

    Chlorophenyl Compounds:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which combines the pyrrolopyridine core with a chlorophenyl group. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(3-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a synthetic organic compound notable for its unique structural features, including a pyrrolopyridine core and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and antibacterial properties.

Chemical Structure and Synthesis

The compound's molecular formula is C16H15ClN2C_{16}H_{15}ClN_2, and it is classified within the heterocyclic compounds. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolopyridine core through cyclization reactions and the introduction of the chlorophenyl group via Friedel-Crafts acylation reactions.

Neuropharmacological Effects

Recent studies have indicated that compounds similar to this compound exhibit significant activity as D3 dopamine receptor (D3R) agonists. For instance, high-throughput screening has revealed that related compounds can promote D3R-mediated β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and neurodegenerative disease treatment .

Table 1: D3R Agonist Activity of Related Compounds

CompoundEC50 (nM)Emax (% Control)D2R Activity
1710 ± 150102 ± 4.2Inactive
2278 ± 6236 ± 3.1Inactive
398 ± 2195 ± 6Inactive

This table illustrates the agonist activity of various compounds at the D3R, highlighting the selectivity of these compounds over D2R, which is crucial for minimizing side effects associated with dopamine receptor activation.

Antibacterial Properties

Another significant aspect of the biological activity of this compound is its potential antibacterial properties. Research has shown that derivatives containing pyrrole structures demonstrate potent activity against various bacterial strains. For example, pyrrole benzamide derivatives have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, showcasing minimal inhibitory concentration (MIC) values that suggest strong antibacterial potential .

Table 2: Antibacterial Activity of Pyrrole Derivatives

Compound TypeMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
Pyrrole Benzamide Derivatives3.125 - 12.5Variable
Control (Isoniazid)0.250.25

Case Studies

One notable case study involved the evaluation of a related pyrrolopyridine derivative in an animal model of neurodegeneration induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The study found that this compound provided significant neuroprotection, suggesting that similar mechanisms may be expected from this compound .

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Key Reagents
Cyclization + Substitution65–7598Chloranil, Pd(PPh₃)₄
Multi-component reaction55–6095PEG-400, NaHCO₃

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from:

  • Tautomerism : The pyrrolopyridine core may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO or temperature-variable NMR to stabilize specific forms .
  • Dynamic rotational barriers : Substituents like the 3-chlorophenyl group can restrict rotation, causing non-equivalent protons. 2D NMR (COSY, NOESY) clarifies connectivity .
  • Impurity profiling : LC-MS or HRMS identifies byproducts (e.g., incomplete substitution or oxidation) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns (e.g., integration of aromatic protons from chlorophenyl vs. pyrrolopyridine) .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₄ClN₃O) and detects isotopic patterns (e.g., Cl at m/z 35/37) .
  • IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and NH/OH groups (if present) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound for DPP4 inhibition?

Answer:
Key SAR insights from analogous pyrrolopyridine DPP4 inhibitors (e.g., BMS-767778) include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at 3-chlorophenyl) enhance binding to the S1 pocket of DPP4 .
  • Stereochemistry : (S)-configuration at the propan-1-one moiety improves selectivity over off-target proteases .
  • Bioisosteric replacements : Replacing pyrrolopyridine with pyrazolopyrimidine maintains activity but alters metabolic stability .

Q. Table 2: SAR of Key Analogues

Substituent PositionModificationDPP4 IC₅₀ (nM)Selectivity (vs. DPP8/9)
3-ChlorophenylNone12>1000
3-FluorophenylElectron-withdrawing18>800
3-MethoxyphenylElectron-donating45>500

Advanced: What computational strategies are used to predict binding modes with neurological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Models interactions with NMDA or mGluR5 receptors. The pyrrolopyridine core often occupies hydrophobic pockets, while the propan-1-one group forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
  • QSAR models : Predict logP and BBB permeability using descriptors like polar surface area (<90 Ų for CNS penetration) .

Basic: How can researchers address low yields in the final coupling step?

Answer:
Optimize reaction conditions:

  • Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki couplings .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature control : Stepwise heating (room temp → 80°C) reduces side reactions .

Advanced: What in vivo models are appropriate for evaluating neuropharmacological activity?

Answer:

  • Forced swim test (FST) : Measures antidepressant-like effects via reduced immobility time (dose range: 10–30 mg/kg, i.p.) .
  • Kindling models : Assess anticonvulsant potential by monitoring seizure thresholds .
  • Microdialysis : Quantifies extracellular glutamate/GABA levels in rodent prefrontal cortex .

Basic: What are the stability concerns under physiological conditions?

Answer:

  • Hydrolysis : The propan-1-one group is susceptible to esterases. Stabilize via methyl substitution or prodrug strategies .
  • Oxidation : Protect the pyrrolopyridine core with antioxidants (e.g., BHT) in formulations .
  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–9 .

Advanced: How can cryo-EM or X-ray crystallography elucidate target engagement?

Answer:

  • Co-crystallization : Soak crystals of DPP4 or mGluR5 with the compound (10 mM in reservoir solution) .
  • Density maps : Resolve binding poses at 2.5–3.0 Å resolution, highlighting interactions like π-stacking with Phe357 in DPP4 .
  • Mutagenesis validation : Confirm critical residues (e.g., DPP4 Glu205) via alanine-scanning .

Basic: What analytical methods validate purity for publication or regulatory submissions?

Answer:

  • HPLC-DAD : Purity >98% (C18 column, 254 nm, acetonitrile/water gradient) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .
  • Chiral HPLC : Confirm enantiomeric excess (>99% for (S)-isomer) using Chiralpak AD-H column .

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